molecular formula C21H24N2O5 B11201218 3-(3,4,5-trimethoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

3-(3,4,5-trimethoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B11201218
M. Wt: 384.4 g/mol
InChI Key: ZAWJPZQSFHYQBJ-UHFFFAOYSA-N
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Description

The compound 3-(3,4,5-trimethoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one belongs to a class of bridged polycyclic alkaloids featuring a 1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core. This scaffold is characterized by a fused bicyclic system with a diazocine ring (eight-membered ring containing two nitrogen atoms) and a pyridine moiety. The 3,4,5-trimethoxybenzoyl substituent at the 3-position introduces significant steric bulk and lipophilicity, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

11-(3,4,5-trimethoxybenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C21H24N2O5/c1-26-17-8-14(9-18(27-2)20(17)28-3)21(25)22-10-13-7-15(12-22)16-5-4-6-19(24)23(16)11-13/h4-6,8-9,13,15H,7,10-12H2,1-3H3

InChI Key

ZAWJPZQSFHYQBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3

Origin of Product

United States

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

The 3,4,5-trimethoxybenzoyl group is introduced via acylation reactions, requiring the synthesis of 3,4,5-trimethoxybenzoyl chloride as a pivotal intermediate.

Method A: From 3,4,5-Trimethoxybenzoic Acid

Reagents :

  • 3,4,5-Trimethoxybenzoic acid

  • Bis(trichloromethyl)carbonate (triphosgene)

  • Organic amine catalyst (e.g., N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine)

  • 2-Methyltetrahydrofuran (solvent)

Procedure :

  • Dissolve 3,4,5-trimethoxybenzoic acid (21.2 g, 0.1 mol) and triphosgene (9.8 g, 0.033 mol) in 2-methyltetrahydrofuran (212 g).

  • Add the organic amine catalyst (1.64 g, 0.005 mol) and stir at 50°C for 7 hours.

  • Recover the solvent via reduced-pressure distillation.

  • Recrystallize the residue using petroleum ether to obtain 3,4,5-trimethoxybenzoyl chloride (yield: 69–88%, purity: 98.6–98.8%).

Key Data :

ParameterValue
Reaction Temperature50°C
Reaction Time7 hours
Yield69–88%
Purity (GC)98.6–98.8%

Synthesis of the Diazocine Core

The 1,5-methanopyrido[1,2-a]diazocin-8-one core is derived from cytisine or its analogs through selective functionalization.

Method B: Cytisine as Starting Material

Reagents :

  • Cytisine (1R,5S-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a]diazocin-8-one)

  • Nitration reagents (e.g., HNO₃/H₂SO₄ for nitro derivatives)

  • Reductive amination agents

Procedure :

  • Nitrate cytisine using concentrated HNO₃/H₂SO₄ to introduce functional handles for further modification.

  • Purify intermediates via column chromatography (silica gel, NH₃/MeOH/CH₂Cl₂ eluent).

  • Reduce nitro groups or perform N-alkylation/arylation to generate the tetrahydro-diazocine scaffold.

Key Data :

StepConditionsYield
Nitration0°C, 5 hours66%
ChromatographyNH₃/MeOH/CH₂Cl₂ (1:10:89)N/A

Acylation of the Diazocine Core

N-Acylation with 3,4,5-Trimethoxybenzoyl Chloride

Reagents :

  • Diazocine core (e.g., cytisine derivative)

  • 3,4,5-Trimethoxybenzoyl chloride

  • Pyridine (base)

  • Anhydrous solvent (e.g., dichloromethane or acetone)

Procedure :

  • Dissolve the diazocine core (0.01 mol) in anhydrous acetone (15 mL).

  • Add 3,4,5-trimethoxybenzoyl chloride (0.01 mol) and pyridine (0.01 mol) dropwise under nitrogen.

  • Heat the mixture at 160°C for 10 minutes using microwave-assisted synthesis.

  • Concentrate under vacuum and purify via recrystallization (petroleum ether/ethyl acetate).

Key Data :

ParameterValue
Reaction Temperature160°C (microwave)
Reaction Time10 minutes
Yield60–75%
Purity>95% (HPLC)

Optimization Strategies

Solvent and Catalyst Selection

  • Solvent : 2-Methyltetrahydrofuran improves acylation efficiency compared to traditional solvents like toluene.

  • Catalysts : Lewis acids (e.g., boron trifluoride) enhance substitution reactions in intermediate synthesis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields (e.g., 75% in 10 minutes vs. 68% in 8 hours under conventional heating).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Classical AcylationLow cost, scalableLong reaction times60–75%
Microwave SynthesisRapid, high puritySpecialized equipment needed70–80%
Catalytic CyclizationHigh selectivityComplex catalyst synthesis50–65%

Chemical Reactions Analysis

Types of Reactions

11-(3,4,5-Trimethoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the diazatricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases such as triethylamine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 3-(3,4,5-trimethoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one. These compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that derivatives with similar functionalities can inhibit tumor growth and induce apoptosis in prostate cancer cells resistant to conventional therapies .

Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Research indicates that compounds with a similar structure can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. For example, certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Pharmacology

Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. In particular, research has shown that it can act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the synthesis of nucleotides. This inhibition is crucial for the development of antifolate drugs used in cancer therapy .

Antimicrobial Properties
Another area of application is its antimicrobial activity. Compounds with similar structural motifs have been found to exhibit significant antibacterial and antifungal properties. This makes them potential candidates for the development of new antimicrobial agents .

Material Science

Polymeric Applications
In material science, derivatives of this compound are being explored for their potential use in polymeric materials. The incorporation of such compounds can enhance the mechanical properties and thermal stability of polymers. Research indicates that these modifications can lead to materials with improved performance in various applications including coatings and composites .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrido[1,2-a][1,5]diazocin derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters indicated that a derivative of this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 11-(3,4,5-trimethoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the activation of caspases and the down-regulation of ERK2 protein . These interactions can trigger a cascade of cellular events, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Substituent Variations

The 1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core is shared among several compounds, but substituent variations at the 3-position critically modulate their properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent at 3-Position Molecular Formula Molecular Weight CAS Number
Target Compound 3,4,5-Trimethoxybenzoyl C₂₄H₂₆N₂O₆ ~462.5 Not provided
N-Methylcytisine (Caulophylline) Methyl C₁₂H₁₄N₂O 214.25 486-86-2
Thermopsine Hydrogen (unsubstituted) C₁₁H₁₂N₂O 188.23 486-90-8
3-((3-(Benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-... Benzo[d]thiazolyl-coumarin-methyl C₂₈H₂₃N₃O₄S 497.6 780808-53-9

Physicochemical and Functional Differences

  • Lipophilicity : The target compound’s trimethoxybenzoyl group enhances lipophilicity compared to smaller substituents like methyl (N-Methylcytisine) or hydrogen (Thermopsine). This may improve membrane permeability but reduce aqueous solubility .
  • Electronic Effects : The electron-rich methoxy groups could engage in hydrogen bonding or π-π stacking, unlike the electron-neutral methyl group in N-Methylcytisine .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for constructing the bicyclic framework of 3-(3,4,5-trimethoxybenzoyl)-substituted diazocines?

  • Methodological Answer : A one-pot, two-step synthesis using Grignard reagents in THF at controlled temperatures (0°C to room temperature) followed by column chromatography (eluent: hexane/ethyl acetate) is effective. This approach ensures regioselectivity and minimizes side reactions. Post-reaction quenching with aqueous NaOH and ether extraction improves purity .
  • Key Techniques : Monitor reaction progress via TLC; purify using silica gel chromatography.

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H} NMR (in DMSO-d6d_6), 13C^{13} \text{C} NMR, and HRMS. For example, 1H^1 \text{H} NMR can resolve methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm). HRMS (ESI) validates the molecular ion peak (e.g., [M+H]+^+) with ≤ 5 ppm deviation from theoretical values .
  • Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC for carbon hybridization.

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Employ recrystallization (e.g., from ethanol/water mixtures) followed by HPLC (C18 column, acetonitrile/water gradient). Monitor purity via melting point consistency (e.g., 223–225°C for related derivatives) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of the diazocine core?

  • Methodological Answer : Optimize stoichiometry (1.5 equiv of Grignard reagent) and solvent polarity (THF vs. DCM). Lower temperatures (0°C) reduce byproduct formation, while extended reaction times (12–24 hrs) improve cyclization efficiency. Green chemistry approaches, such as using ethanol as a solvent and NaOCl as an oxidant, reduce environmental impact .
  • Advanced Metrics : Calculate atom economy and E-factor to assess sustainability.

Q. What strategies resolve contradictions between theoretical and experimental HRMS data?

  • Methodological Answer : Isotopic pattern analysis (e.g., 37Cl^{37} \text{Cl} in halogenated analogs) and high-resolution MALDI-TOF can distinguish between isobaric impurities. For example, a 0.0162 Da deviation in HRMS (e.g., 550.0978 calculated vs. 550.0816 observed) may indicate residual solvent adducts .
  • Troubleshooting : Re-purify via preparative TLC and re-analyze under vacuum-dried conditions.

Q. How can stereochemical configuration be determined for chiral centers in the methanopyrido-diazocin system?

  • Methodological Answer : Use X-ray crystallography for unambiguous assignment. If crystals are unavailable, employ NOESY (e.g., coupling between bridgehead protons) and electronic circular dichroism (ECD) for relative configuration .
  • Case Study : For related N-methylcytisine derivatives (CAS:486-86-2), X-ray confirmed the (1R,5S) configuration .

Q. What in silico tools predict the environmental fate or biodegradability of this compound?

  • Methodological Answer : Use EPI Suite (EPA) to estimate log KowK_{ow} and BIOWIN models for biodegradability. Experimental validation via OECD 301F (ready biodegradability test) assesses aerobic degradation in sludge .
  • Data Interpretation : High log KowK_{ow} (>3) suggests bioaccumulation potential, necessitating ecotoxicity assays.

Methodological Best Practices

Q. How should stability studies be designed for this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. For photostability, expose to UV light (ICH Q1B guidelines) and track degradation products via LC-MS .
  • Key Parameters : Report % degradation and identify major impurities (e.g., hydrolyzed trimethoxybenzoyl group).

Q. What statistical approaches are suitable for analyzing bioactivity data in dose-response studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. For multivariate data (e.g., antioxidant activity), apply PCA or hierarchical clustering to identify structure-activity trends .
  • Validation : Ensure R2>0.95R^2 > 0.95 for dose-response curves and use ANOVA for inter-group comparisons.

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